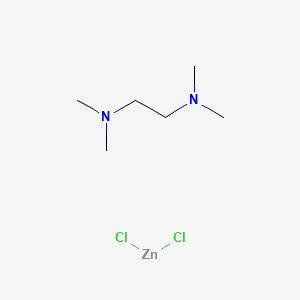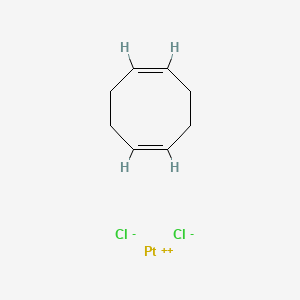
Dichloro(1,5-cyclooctadiene)platinum(II)
Vue d'ensemble
Description
Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl2) is an organometallic compound of platinum . This colorless solid is used as a starting point for other platinum compounds through the displacement of the cod and/or chloride ligands . It is one of several complexes of cycloocta-1,5-diene . It is used in hydrosilylation reactions .
Synthesis Analysis
Dichloro(1,5-cyclooctadiene)platinum(II) is prepared by treating potassium tetrachloroplatinate with the diene . A preparation method involves reacting potassium tetrachloroplatinate and ligand 1,5-cyclooctadiene (COD) with a n-propyl alcohol mixed solution in water by adding a phase transfer catalyst PEG-400 to generate the milk white precipitate dichloro (1,5-cyclooctadiene) platinum (II) .Molecular Structure Analysis
The molecular formula of Dichloro(1,5-cyclooctadiene)platinum(II) is C8H12Cl2Pt . The InChI Key is VVAOPCKKNIUEEU-PHFPKPIQSA-L . According to X-ray crystallography, the complex is square planar .Chemical Reactions Analysis
Dichloro(1,5-cyclooctadiene)platinum(II) is used as a catalyst for various reactions including hydrogenative cyclization of allenynes, stereoselective tandem hydrosilylation-Hiyama coupling reactions, amino alkene cyclohydroamination, hydrative cyclization reactions, and direct amination of allylic alcohols under mild conditions .Physical And Chemical Properties Analysis
Dichloro(1,5-cyclooctadiene)platinum(II) appears as a white to light yellow powder or crystals . It has a melting point of 285 °C (dec.) . The molecular weight is 374.16 .Applications De Recherche Scientifique
Catalytic Applications
Dichloro(1,5-cyclooctadiene)platinum(II) is instrumental in catalytic processes. For instance, its reaction with dimethyl diazomethylphosphonate leads to products of carbene insertion into Pt-Cl bonds, showcasing its potential in catalysis and synthesis of organometallic compounds (Ferguson et al., 1992). This reactivity towards carbene insertion is crucial for developing catalytic strategies involving C-P bond formation.
Synthesis of Organometallic Compounds
The compound's utility extends to the synthesis of novel organometallic complexes. Treatment with tricyclohexylphosphine, for example, facilitates ligand displacement and carbon-carbon bond formation, leading to the synthesis of diphosphine-bridged platinum complexes with potential applications in materials science and catalysis (McCrindle et al., 1990). This highlights its role in creating complexes with unique properties and applications.
Reactivity and Molecular Structure
Dichloro(1,5-cyclooctadiene)platinum(II) also serves as a key precursor for studying the reactivity and molecular structure of platinum complexes. Research on organometallic hydroxoplatinum(II) complexes derived from this compound has provided insights into their synthesis, reactivity, and potential applications in organic synthesis and catalysis (Klein et al., 1999).
Material Science Applications
Moreover, its involvement in hydrosilation reactions, where it acts as a catalyst for the addition of trimethylsilane to cyclooctadienes, underlines its importance in the synthesis of organosilicon compounds, which are valuable in materials science and as intermediates in organic synthesis (Yamamoto et al., 1968).
Advanced Organometallic Synthesis
Additionally, the reaction of Dichloro(1,5-cyclooctadiene)platinum(II) with diazomethane showcases a method to obtain bis(halomethyl) complexes, further illustrating the compound's utility in the synthesis of advanced organometallic materials with specific functionalities (McCrindle et al., 1985).
Safety And Hazards
Dichloro(1,5-cyclooctadiene)platinum(II) is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAOPCKKNIUEEU-PHFPKPIQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Dichloro(1,5-cyclooctadiene)platinum(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichloro(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12080-32-9 | |
| Record name | Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12080-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
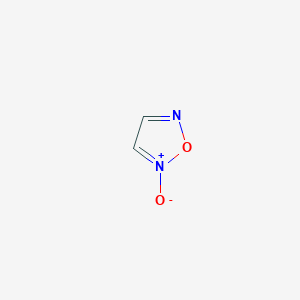
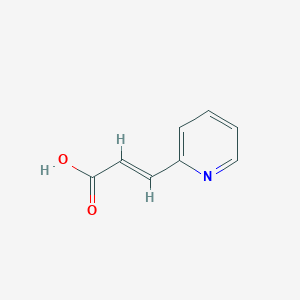
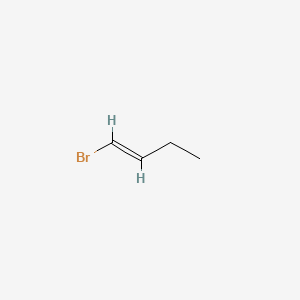
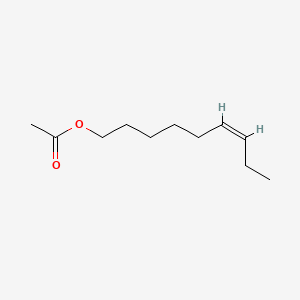
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
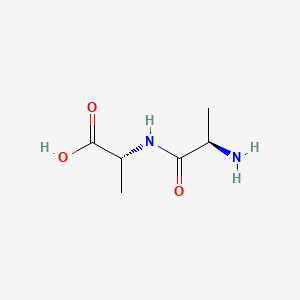
![[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1587854.png)
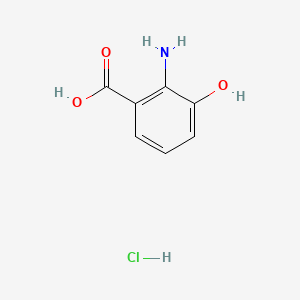
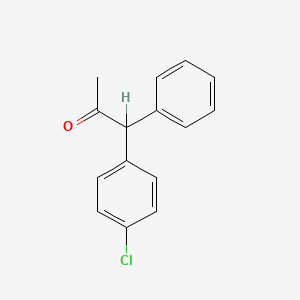
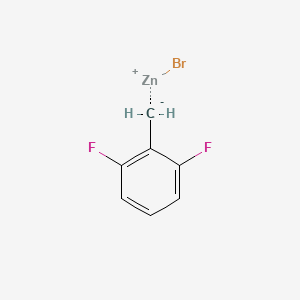
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
